molecular formula C8H14O B067165 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 162239-52-3

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No. B067165
M. Wt: 126.2 g/mol
InChI Key: JECOGJBQQYXLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, also known as DOH, is a bicyclic compound that is commonly used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 126.19 g/mol. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, antitumor activity, and anticonvulsant activity. It has also been shown to have anxiolytic and sedative effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its unique chemical properties, which make it a useful reagent for organic synthesis and a model compound for studying enzyme mechanisms. However, 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is also highly reactive and can be difficult to handle, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, including the development of new synthetic methods for producing 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its derivatives, the study of its interactions with enzymes and other biomolecules, and the investigation of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its effects on biochemical and physiological processes.

Synthesis Methods

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane can be synthesized through a variety of methods, including the reaction of cyclohexanone with paraformaldehyde and hydrochloric acid, the reaction of 1,3-cyclohexanedione with ethylene glycol and sulfuric acid, and the reaction of cyclohexene with paraformaldehyde and hydrochloric acid. The yield of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane varies depending on the synthesis method, with the highest yield reported to be 85% using the cyclohexene method.

Scientific Research Applications

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research, including as a solvent for organic compounds, a reagent in organic synthesis, and a chiral auxiliary in asymmetric synthesis. It is also used as a model compound for studying the mechanism of action of various enzymes and as a starting material for the synthesis of other compounds.

properties

CAS RN

162239-52-3

Product Name

1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

1,5-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-6-4-3-5-8(2)7(6)9-8/h6-7H,3-5H2,1-2H3

InChI Key

JECOGJBQQYXLLN-UHFFFAOYSA-N

SMILES

CC1CCCC2(C1O2)C

Canonical SMILES

CC1CCCC2(C1O2)C

synonyms

7-Oxabicyclo[4.1.0]heptane, 1,5-dimethyl-

Origin of Product

United States

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